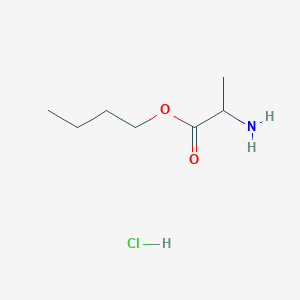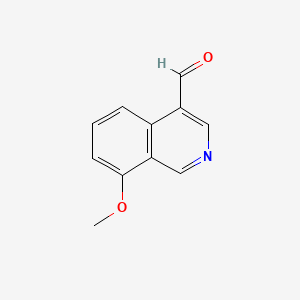![molecular formula C14H10N6O B12504121 Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)
Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,13,16,17-tetraazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide is a complex organic compound characterized by its unique polycyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction pathway and the yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 11,13,16,17-tetraazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,13,16-Triazatetracyclo[8.7.0.0{2,7}.0{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
Uniqueness
11,13,16,17-tetraazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(10),2(7),3,5,8,12,14,16-octaene-14-carbohydrazide is unique due to its specific polycyclic structure and the presence of multiple nitrogen atoms
Eigenschaften
Molekularformel |
C14H10N6O |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
11,13,16,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-14-carbohydrazide |
InChI |
InChI=1S/C14H10N6O/c15-17-14(21)12-13-19-18-11-9-4-2-1-3-8(9)5-6-10(11)20(13)7-16-12/h1-7H,15H2,(H,17,21) |
InChI-Schlüssel |
ZHGANQNIWUZXEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=NC4=C(N=CN34)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


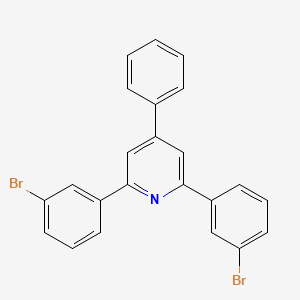
![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
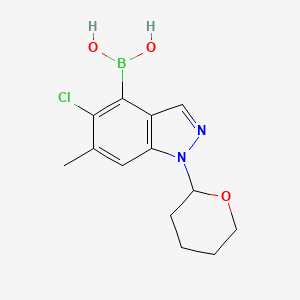
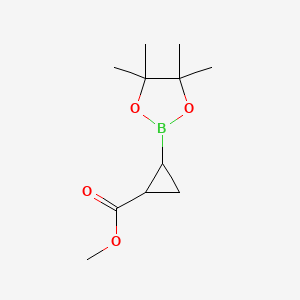
![5,6-Difluoro-4,7-bis(4-(2-octyldodecyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12504075.png)
![5,6-dimethyl-3-(3-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504081.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)
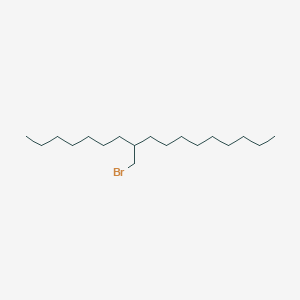
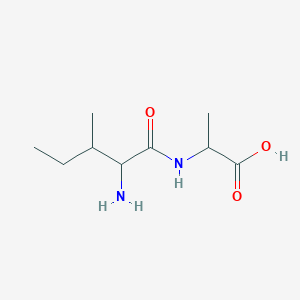
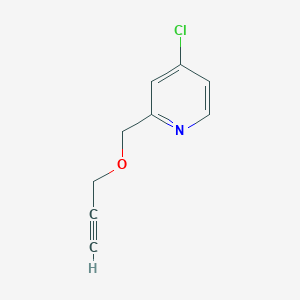
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
